Ethyl 3-(3-chlorophenyl)-2-propenoate
Description
Ethyl 3-(3-chlorophenyl)-2-propenoate is an α,β-unsaturated ester characterized by a propenoate backbone (CH₂=CHCOO⁻) esterified with an ethyl group and substituted at the β-position with a 3-chlorophenyl ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in Michael additions or Diels-Alder reactions due to the conjugated double bond .
Properties
Molecular Formula |
C11H11ClO2 |
|---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
ethyl 3-(3-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11ClO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3 |
InChI Key |
ROEZPXRDTJGAAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the chlorine substituent on the phenyl ring significantly impacts electronic and steric properties:
- Ethyl 3-(3-chlorophenyl)-2-propenoate: The 3-chloro substitution creates moderate electron-withdrawing effects, stabilizing the α,β-unsaturated system and enhancing electrophilicity at the β-carbon.
- Additionally, the phenyl group at the α-position further increases steric bulk .
| Compound | Substituent Position | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| This compound | 3-chlorophenyl | α,β-unsaturated ester | Enhanced electrophilicity |
| Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate | 2-chlorophenyl, α-phenyl | Saturated ester | Steric hindrance, reduced reactivity |
Substituent Type and Reactivity
Variations in substituent groups alter chemical behavior:
- (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate: The cyano (-CN) group at the α-position increases electrophilicity, while methoxy (-OCH₃) groups on the phenyl ring donate electrons via resonance. This contrasts with the electron-withdrawing chloro group in the target compound, leading to divergent reactivity in cycloaddition reactions .
| Compound | Substituent Type | Reactivity Implications |
|---|---|---|
| (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate | Cyano, dimethoxyphenyl | High electrophilicity, resonance stabilization |
| Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate | Chloro, fluoro, isoxazolyl | Enhanced electron withdrawal, bioactivity |
Functional Group Modifications
Additional functional groups expand application scope:
- Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate (CAS 886366-08-1): The methylamino and benzyl groups enhance solubility in polar solvents and enable interactions with biological targets, as seen in its use as a pharmaceutical intermediate .
| Compound | Additional Functional Groups | Applications |
|---|---|---|
| Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride | Amino, hydroxy, hydrochloride salt | Drug synthesis, chiral building block |
| Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate | Methylamino, benzyl | Bioactive intermediate |
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